molecular formula C10H5Br3ClN3 B13141950 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine CAS No. 648432-35-3

2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine

Cat. No.: B13141950
CAS No.: 648432-35-3
M. Wt: 442.33 g/mol
InChI Key: GGZCRPCXDKFKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a phenyl group, and a tribromomethyl group attached to the triazine ring.

Preparation Methods

The synthesis of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine typically involves the reaction of 2-chloro-4-phenyl-1,3,5-triazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-5°C to control the reaction rate and prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The tribromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.

    Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of triazine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloro and tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, which may explain its potential antimicrobial or anticancer properties.

Comparison with Similar Compounds

2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:

    2-Chloro-4-methyl-6-(tribromomethyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a phenyl group.

    2-Chloro-4-phenyl-6-(trichloromethyl)-1,3,5-triazine: Similar structure but with a trichloromethyl group instead of a tribromomethyl group.

    2-Chloro-4-phenyl-6-(dimethylamino)-1,3,5-triazine: Similar structure but with a dimethylamino group instead of a tribromomethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

648432-35-3

Molecular Formula

C10H5Br3ClN3

Molecular Weight

442.33 g/mol

IUPAC Name

2-chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine

InChI

InChI=1S/C10H5Br3ClN3/c11-10(12,13)8-15-7(16-9(14)17-8)6-4-2-1-3-5-6/h1-5H

InChI Key

GGZCRPCXDKFKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.